6-Thia-3-azabicyclo[3.2.1]octane hydrochloride
CAS No.:
Cat. No.: VC13574872
Molecular Formula: C6H12ClNS
Molecular Weight: 165.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNS |
|---|---|
| Molecular Weight | 165.69 g/mol |
| IUPAC Name | 6-thia-3-azabicyclo[3.2.1]octane;hydrochloride |
| Standard InChI | InChI=1S/C6H11NS.ClH/c1-5-2-7-3-6(1)8-4-5;/h5-7H,1-4H2;1H |
| Standard InChI Key | DKYJUIUWDNNDMD-UHFFFAOYSA-N |
| SMILES | C1C2CNCC1SC2.Cl |
| Canonical SMILES | C1C2CNCC1SC2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Thia-3-azabicyclo[3.2.1]octane hydrochloride features a bicyclo[3.2.1]octane core with sulfur at position 6 and nitrogen at position 3. The hydrochloride salt enhances solubility, critical for pharmacological applications. Key descriptors include:
The bicyclic framework imposes conformational restraint, mimicking bioactive alkaloids like nicotine and cocaine, which is advantageous in drug design .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclization of thiol and aziridine precursors under acidic conditions. A common method includes:
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Cyclization: Reaction of a thiol with aziridine in the presence of hydrochloric acid, promoting ring closure .
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Purification: Crystallization or chromatography to isolate the hydrochloride salt .
Industrial processes optimize yield (72% reported) and purity through controlled temperature (0–80°C) and solvent selection (e.g., methyl tert-butyl ether) .
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C (initiation) to 80°C (reflux) | Maximizes cyclization |
| Solvent | Methyl tert-butyl ether | Enhances solubility |
| Catalyst | Hydrochloric acid | Drives protonation |
Scalable methods emphasize reproducibility, with palladium on carbon catalysts used in hydrogenation steps .
Biological Activity and Mechanisms
Enzyme Inhibition
6-Thia-3-azabicyclo[3.2.1]octane derivatives inhibit NAAA (IC₅₀ = 0.042 μM) , prolonging PEA’s anti-inflammatory effects. The mechanism involves non-covalent binding to the enzyme’s active site, preventing PEA degradation .
Pharmacological Effects
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Anti-inflammatory: Reduces cytokine release in murine models .
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Analgesic: Comparable efficacy to morphine in pain assays.
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Antiviral Potential: Structural analogs inhibit CCR5 receptors, suggesting utility in HIV therapy.
| Hazard Category | GHS Code | Risk Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Safety data sheets (SDS) recommend using personal protective equipment (PPE) and avoiding inhalation or contact .
Comparative Analysis with Related Compounds
Structural Analogues
The sulfur atom in 6-thia-3-azabicyclo[3.2.1]octane enhances electrophilicity, improving target binding .
Applications in Drug Discovery
Lead Optimization
Derivatives like endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689) exhibit nanomolar potency . Modifications at the sulfonamide group improve bioavailability and selectivity .
Preclinical Studies
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